
Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diacetyl-1-phenylethylenediamine is an organic compound with the molecular formula C12H16N2O2 It is a derivative of 1-phenylethylenediamine, where both amine groups are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-1-phenylethylenediamine typically involves the acetylation of 1-phenylethylenediamine. One common method is to react 1-phenylethylenediamine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Diacetyl-1-phenylethylenediamine are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diacetyl-1-phenylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N,N’-diacetyl-1-phenylethylenediamine oxides.
Reduction: Reduction reactions can convert the acetyl groups back to amine groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-diacetyl-1-phenylethylenediamine oxides, while reduction would produce 1-phenylethylenediamine.
Aplicaciones Científicas De Investigación
N,N’-Diacetyl-1-phenylethylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which N,N’-Diacetyl-1-phenylethylenediamine exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in acetylation and deacetylation reactions. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Diphenylethylenediamine: This compound has phenyl groups instead of acetyl groups and is used in different chemical reactions and applications.
N,N’-Dimethylethylenediamine: This compound features methyl groups instead of acetyl groups and is used as a chelating agent in metal complexes.
Uniqueness
N,N’-Diacetyl-1-phenylethylenediamine is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it suitable for particular applications in research and industry that other similar compounds may not fulfill.
Propiedades
Número CAS |
53641-61-5 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N-(2-acetamido-2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-8-12(14-10(2)16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,13,15)(H,14,16) |
Clave InChI |
CSYQJHMSFCMCEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(C1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



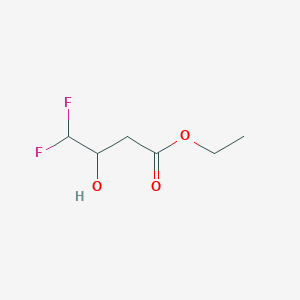
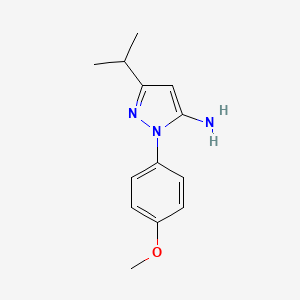
![5-[4-(Benzyloxy)phenyl]-2-furaldehyde](/img/structure/B8672411.png)
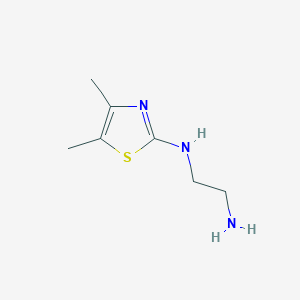
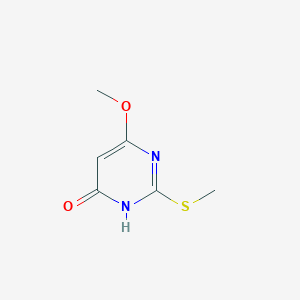

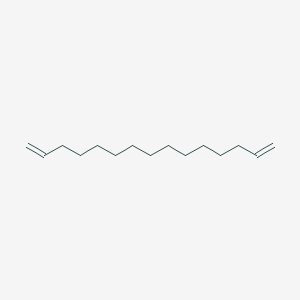
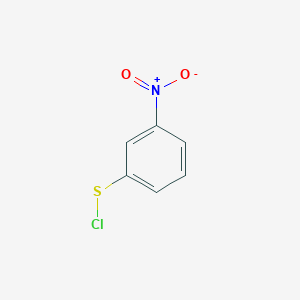
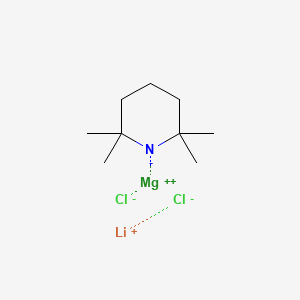
![Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-](/img/structure/B8672441.png)
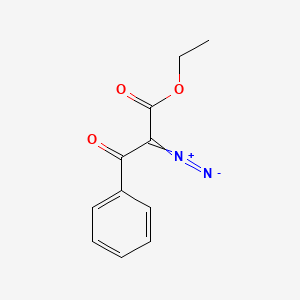
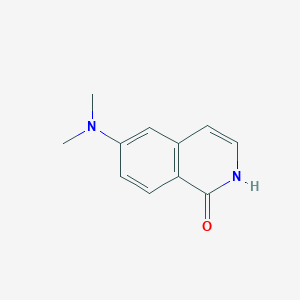
![N-({2-chloro-5-[3-(methyloxy)propyl]phenyl}methyl)cyclopropanamine](/img/structure/B8672471.png)
